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Introduction
Stemmadenine is a monoterpenoid indole alkaloid (MIA) of significant interest in the fields of

natural product chemistry, biosynthesis, and pharmacology.[1][2] It serves as a crucial

biosynthetic intermediate in the formation of several major families of pharmacologically

important alkaloids, including the Strychnos, Aspidosperma, and Iboga types.[1] The unique

chemical architecture of stemmadenine, characterized by a cleaved pentacyclic scaffold,

makes it a pivotal molecule for understanding the diversification of indole alkaloids in nature.[1]

[3] This guide provides an in-depth analysis of its chemical structure, stereochemistry, and the

experimental methodologies used for its characterization.

Chemical Structure
Stemmadenine possesses a complex heterocyclic system derived from the condensation of

tryptamine and the iridoid secologanin.[4] Its core structure is defined as an indole-fused

azabicyclo[5.2.2]undecane skeleton.[1] A key feature that distinguishes stemmadenine
alkaloids is the cleavage of the C-3–C-7 bond of the traditional pentacyclic scaffold found in

Strychnos group alkaloids.[1][3]
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The molecular formula of Stemmadenine is C₂₁H₂₆N₂O₃, with a molar mass of 354.450

g·mol⁻¹.[5]

Table 1: Chemical Identifiers and Properties of Stemmadenine

Property Value Source(s)

Molecular Formula C₂₁H₂₆N₂O₃ [2][5]

Molar Mass 354.450 g·mol⁻¹ [5]

IUPAC Name

Methyl (19E)-17-hydroxy-

2,7,19,20-tetradehydro-3,7-

seco-15β-curan-16-

carboxylate

[5]

Systematic IUPAC Name

Methyl (5E,6R,7S)-5-

ethylidene-7-

(hydroxymethyl)-1,4,5,6,7,8-

hexahydro-2H-3,6-

ethanoazonino[5,4-b]indole-7-

carboxylate

[5]

CAS Number 10012-73-4 [5]

InChI

InChI=1S/C21H26N2O3/c1-3-

14-12-23-10-8-16-15-6-4-5-7-

18(15)22-19(16)21(13-

24,20(25)26-2)17(14)9-11-

23/h3-7,17,22,24H,8-13H2,1-

2H3/b14-3-/t17-,21+/m1/s1

[5]

InChIKey
MBXJCHZRHROMQA-

YVDMJPQFSA-N
[5]

SMILES
C/C=C\1/CN2CC[C@H]1--

INVALID-LINK--(CO)C(=O)OC
[5]

Stereochemistry
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The stereochemistry of Stemmadenine is critical to its function as a specific precursor in

biosynthetic pathways. The molecule contains two adjacent stereocenters.[1] The absolute

configuration, which defines the precise three-dimensional arrangement of its atoms, is crucial

for enzymatic recognition.

The systematic IUPAC name, Methyl (5E,6R,7S)-5-ethylidene-7-(hydroxymethyl)-1,4,5,6,7,8-

hexahydro-2H-3,6-ethanoazonino[5,4-b]indole-7-carboxylate, specifies the stereochemistry at

positions 6 and 7.[5] The InChI string provides further stereochemical detail, with the /t17-,21+

segment denoting the relative stereochemistry at those positions in its specific numbering

system.[5] This precise spatial arrangement is a direct consequence of the stereospecific

enzymatic reactions in its biosynthesis.

Biosynthesis and Role as a Key Intermediate
Stemmadenine is a central hub in the biosynthesis of monoterpenoid indole alkaloids.[1] It is

formed from 19E-geissoschizine through a series of enzymatic reactions.[6] The cytochrome

P450 enzyme, geissoschizine oxidase (GO), converts 19E-geissoschizine to a reactive iminium

intermediate.[6] This intermediate is then reduced by the medium-chain

dehydrogenase/reductase (MDR) enzyme Redox1, followed by a further reduction by the aldo-

keto reductase (AKR) enzyme Redox2 to yield stemmadenine.[6]

Once formed, stemmadenine does not typically accumulate to high levels but is instead rapidly

converted to other alkaloid scaffolds.[6] For instance, it is a precursor to catharanthine and

tabersonine.[4] The biosynthesis of these downstream products often involves an initial

acetylation of stemmadenine to form stemmadenine acetate, catalyzed by stemmadenine
acetyltransferase (SAT).[4][6] This acetate derivative is then the substrate for subsequent

enzymatic transformations leading to the diverse structures of the Aspidosperma and Iboga

alkaloids.[4][7]
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Biosynthesis of Stemmadenine and Key Derivatives

Enzyme Key

Strictosidine 19E-GeissoschizineSGD, GS StemmadenineGO, Redox1, Redox2 Stemmadenine AcetateSAT Dehydrosecodine
Intermediate

PAS, DPAS

Aspidosperma Alkaloids
(e.g., Tabersonine)

TS

Iboga Alkaloids
(e.g., Catharanthine)

CS

SGD: Strictosidine β-D-glucosidase
GS: Geissoschizine Synthase
GO: Geissoschizine Oxidase

Redox1/2: Reductases
SAT: Stemmadenine Acetyltransferase

PAS: Precondylocarpine Acetate Synthase
DPAS: Dihydroprecondylocarpine Acetate Synthase

TS: Tabersonine Synthase
CS: Catharanthine Synthase

Click to download full resolution via product page

Caption: Biosynthetic pathway of Stemmadenine and its conversion to major alkaloid classes.

Experimental Protocols
The isolation and structural elucidation of Stemmadenine from natural sources involve a series

of established phytochemical and analytical techniques.

General Isolation Protocol
Stemmadenine has been isolated from various plant species, including Rhazya stricta and

Tabernaemontana dichotoma.[2][8] A generalized protocol for its extraction and purification is

as follows:

Extraction:

Plant material (e.g., seeds, leaves) is dried and ground into a fine powder.
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The powdered material is subjected to solvent extraction, typically using methanol or

another polar solvent, often employing maceration or Soxhlet extraction techniques.

The crude extract is concentrated under reduced pressure to yield a residue.

Acid-Base Partitioning:

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the

basic alkaloids, rendering them water-soluble.

The acidic solution is washed with a non-polar solvent (e.g., hexane, dichloromethane) to

remove neutral compounds like fats and pigments.

The aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10. This deprotonates

the alkaloids, making them soluble in organic solvents.

The alkaloids are then extracted from the basic aqueous solution using an immiscible

organic solvent like dichloromethane or chloroform.

Chromatographic Purification:

The crude alkaloid mixture is subjected to chromatographic separation.

Column chromatography using silica gel or alumina is a common first step, with a gradient

of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Fractions containing the target compound may require further purification using techniques

like Preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield pure

Stemmadenine.
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Caption: General experimental workflow for the isolation and characterization of

Stemmadenine.

Structure Elucidation Methodologies
5.2.1 Spectroscopic Analysis

While a complete, assigned NMR dataset for stemmadenine is not available in the cited

search results, its structure is typically confirmed using a combination of one-dimensional and

two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, along with

Mass Spectrometry (MS).[6][9]

¹H NMR: Provides information on the number and chemical environment of protons. Key

signals would include those for the aromatic protons of the indole ring, the olefinic proton of

the ethylidene group, and various aliphatic protons of the complex ring system.

¹³C NMR: Determines the number of unique carbon atoms and their types (methyl,

methylene, methine, quaternary).[10]

2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the

connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton

couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their

directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows

correlations between protons and carbons over two to three bonds, which is crucial for

assembling the molecular skeleton.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine

the exact mass of the molecule, which allows for the unambiguous determination of its

molecular formula. Fragmentation patterns observed in MS/MS experiments can provide

further structural information.[11]

Table 2: Spectroscopic Data for Stemmadenine (Conceptual) Note: Specific, assigned

chemical shift values for Stemmadenine were not available in the provided search results. This

table describes the expected data from standard analytical techniques.
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Technique Information Obtained

HRMS
Provides exact mass for molecular formula

confirmation (C₂₁H₂₆N₂O₃).

¹H NMR
Reveals signals for aromatic, olefinic, and

aliphatic protons.

¹³C NMR
Shows 21 distinct carbon signals corresponding

to the molecular formula.

2D NMR
Establishes the complete connectivity and

confirms the complex ring structure.

IR Spectroscopy
Shows characteristic absorptions for N-H, O-H,

C=O (ester), and C=C bonds.

5.2.2 X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the three-dimensional structure

and absolute stereochemistry of a molecule.[12]

Protocol:

Crystallization: The purified Stemmadenine must be crystallized to form a high-quality,

single crystal. This is often a trial-and-error process involving the slow evaporation of

various solvent systems.

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray

diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a

specific pattern based on its internal atomic arrangement.[12][13] The intensities and

positions of these diffracted beams are recorded by a detector.[12][14]

Structure Solution and Refinement: The diffraction data is processed computationally to

generate an electron density map of the molecule. From this map, the positions of the

individual atoms can be determined. The resulting structural model is then refined to best

fit the experimental data, yielding precise information on bond lengths, bond angles, and

the absolute configuration of all stereocenters.[12]
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Conclusion
Stemmadenine stands as a molecule of central importance in the rich tapestry of

monoterpenoid indole alkaloids. Its unique cleaved-scaffold structure and defined

stereochemistry are essential for its role as a key biosynthetic precursor to a wide array of

biologically active compounds. The elucidation of its structure and biosynthetic pathway,

achieved through rigorous extraction, purification, and advanced analytical techniques like

NMR and X-ray crystallography, has provided invaluable insights for the fields of chemical

biology and drug discovery. Further research into the enzymatic control of its formation and

downstream conversions continues to be a promising area for metabolic engineering and the

synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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